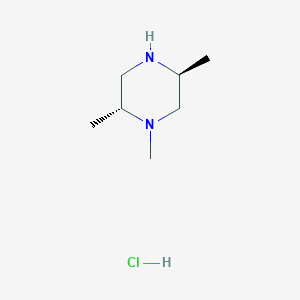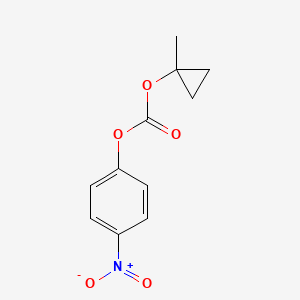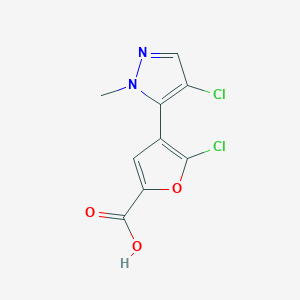
Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR
Overview
Description
Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR: is a chemical compound with the empirical formula C23H20N2O5 and a molecular weight of 404.42 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is characterized by its solid form and functional group Fmoc .
Mechanism of Action
Target of Action
The primary targets of Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, also known as 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid, are currently unknown. This compound is a unique chemical used in early discovery research
Mode of Action
The fmoc (9h-fluoren-9-ylmethoxycarbonyl) group is a common protecting group used in peptide synthesis . It protects the amine group during synthesis and can be removed under basic conditions without disturbing other parts of the molecule .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Given its structure, it’s plausible that this compound could interact with various enzymes and receptors in the body, leading to various biochemical and physiological effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. It’s worth noting that the compound is a solid at room temperature and should be stored at 0-8°C .
Preparation Methods
The synthetic routes and reaction conditions for preparing Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one involve several steps. The industrial production methods for this compound are not explicitly detailed in the available literature, but it is typically produced in controlled laboratory settings to ensure purity and consistency .
Chemical Reactions Analysis
Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the Fmoc group or the pyridin-2-one core .
Scientific Research Applications
Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It is utilized in the study of biological processes and the development of biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one can be compared with other similar compounds, such as:
Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one: This compound shares a similar structure but may have different functional groups or substituents.
Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one: Another related compound with variations in the pyridin-2-one core or the Fmoc group.
The uniqueness of Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one lies in its specific combination of functional groups and its applications in various fields of research .
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-14-10-11-20(22(28)25(14)12-21(26)27)24-23(29)30-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-11,19H,12-13H2,1H3,(H,24,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWRQDDZALSSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B3026641.png)

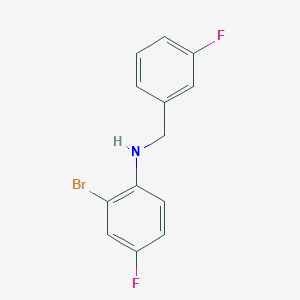
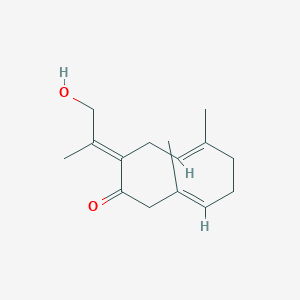
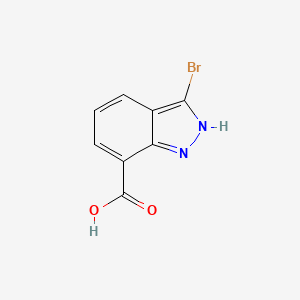


![3-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B3026657.png)


![N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide](/img/structure/B3026660.png)
